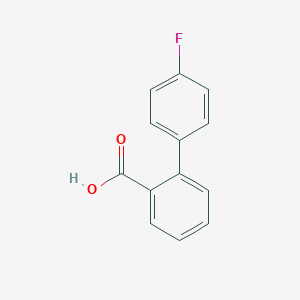

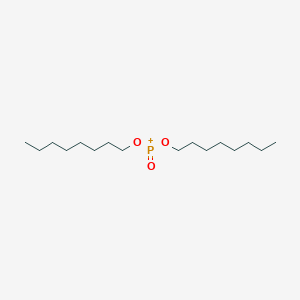

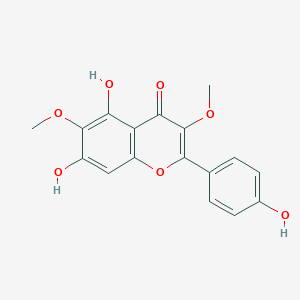

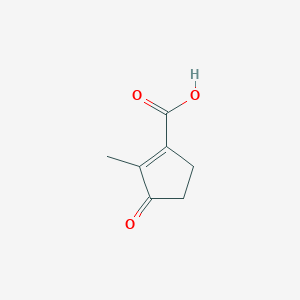

![molecular formula C17H19NO B157631 4-[1,1'-Biphenyl]-4-YL-4-piperidinol CAS No. 137884-47-0](/img/structure/B157631.png)

4-[1,1'-Biphenyl]-4-YL-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biphenyl-based compounds are clinically important for the treatments of hypertension and inflammatory, while many more are under development for pharmaceutical uses . A compound called N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine, also known as BPBPA, is a Hole Transport, Electron Blocking Layer (HTL / EBL) material. BPBPA is popularly used in optoelectronic devices, such as high efficiency and long lifetime light-emitting diode devices (organic LEDs, OLEDs) .

Molecular Structure Analysis

The molecular structure of biphenyl compounds can be analyzed using various techniques. For instance, the structure of biphenyl is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C. It forms colorless crystals and is insoluble in water, but soluble in typical organic solvents .Scientific Research Applications

Covalent Organic Frameworks (COFs)

“4-[1,1’-Biphenyl]-4-YL-4-piperidinol” could be used as a building block in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores, which are designable, tunable, and modifiable through pore engineering .

Synthesis of Biphenyl Derivatives

This compound could be used in the scalable synthesis and reactions of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

Biological and Medicinal Applications

Biphenyl derivatives, which could be synthesized using “4-[1,1’-Biphenyl]-4-YL-4-piperidinol”, have a wide range of biological and medicinal applications . For example, they are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in Organic Light-Emitting Diodes (OLEDs) . These OLEDs are used in a variety of electronic devices, including television screens, computer monitors, and portable systems such as smartphones and handheld game consoles .

Liquid Crystals

Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities. They are used as building blocks for basic liquid crystals .

Synthesis of Tripodal Salicylaldehyde

“4-[1,1’-Biphenyl]-4-YL-4-piperidinol” could be used in the preparation of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1’-biphenyl]-3-carbaldehyde) , a direct precursor for the tripodal salicylaldehyde with a triphenylamine core .

Mechanism of Action

Target of Action

Similar compounds such as telmisartan, an angiotensin ii receptor antagonist (arb), bind to the angiotensin ii type 1 (at1) receptors . This suggests that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also target similar receptors or pathways.

Mode of Action

Arbs like telmisartan inhibit the action of angiotensin ii on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have a similar mode of action.

Biochemical Pathways

It’s known that arbs like telmisartan can affect the renin-angiotensin system , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also influence similar pathways.

Result of Action

Similar compounds have shown antibacterial activities against antibiotic-resistant bacteria , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-phenylphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUFEAYWUYVNKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633520 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137884-47-0 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.